molecular formula C11H8N4O2 B3059975 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 15973-83-8

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Cat. No.: B3059975
CAS No.: 15973-83-8
M. Wt: 228.21
InChI Key: XCYIFAUPOAWICJ-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a versatile chemical scaffold in medicinal chemistry and anticancer research. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, making it a molecule of high interest for designing ATP-competitive enzyme inhibitors . Research indicates that derivatives based on this structure are frequently investigated as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-validated target in oncology . These compounds are designed to interfere with critical signaling pathways that drive the proliferation and survival of cancer cells, particularly in non-small cell lung cancer (A-549) and breast carcinoma (MCF-7) cell lines . The diol functional groups at the 4 and 6 positions provide handles for further chemical modification, allowing researchers to synthesize a diverse array of analogues, such as those with substituted ether or thiol groups, to explore and optimize structure-activity relationships . This compound is intended for research applications only, specifically for use in drug discovery, biochemical assay development, and anticancer mechanism of action studies. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIFAUPOAWICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291519
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15973-83-8
Record name NSC76240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide

The most widely reported method involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea under reflux conditions. In a representative procedure, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (10 mmol) and urea (60 mmol) are heated at 180°C for 4–6 hours in anhydrous dimethylformamide (DMF). The reaction mixture is then quenched with 10% potassium hydroxide, acidified to pH 4–5 using hydrochloric acid, and purified via recrystallization from ethanol to yield the diol as a white solid (75% yield).

Mechanistic Insight :
Urea acts as both a cyclizing agent and nitrogen source, facilitating the formation of the pyrimidine ring through nucleophilic attack at the C-4 and C-6 positions. The phenyl group at N-1 remains intact due to steric protection, as confirmed by $$^{1}\text{H}$$ NMR analysis showing a singlet at δ 8.33 ppm for the pyrimidine proton.

Hydrolysis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile

An alternative route begins with the partial hydrolysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile using alcoholic sodium hydroxide (20% w/v). Stirring at 60°C for 12 hours converts the nitrile group to a carboxamide, which subsequently undergoes cyclization with urea under similar conditions. This two-step approach achieves an overall yield of 68%, with the hydrolysis step identified as the rate-limiting stage.

Optimization Data :

Parameter Optimal Value Yield Impact
NaOH Concentration 20% w/v Max yield
Reaction Temperature 60°C Below 50°C: <50%
Reaction Time 12 hours Shorter durations incomplete

Advanced Functionalization and Side Reactions

Byproduct Formation and Mitigation

Common byproducts include:

  • 4-Hydroxy-6-chloro derivatives : Formed during incomplete cyclization (5–8% yield).
  • N-Phenylurea adducts : Result from excess urea at temperatures >200°C (up to 12% yield).

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the diol with >98% purity.

Analytical Characterization

Spectroscopic Validation

$$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 13.29 (s, 1H, NH), 11.34 (s, 1H, OH), 10.67 (s, 1H, OH), 8.33 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H).

High-Resolution Mass Spectrometry :

  • Observed: [M-H]$$^-$$ at m/z 267.0481 (Calculated for C$${11}$$H$$8$$N$$4$$O$$2$$: 267.0484).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 40:60) shows a single peak at retention time 6.93 minutes, confirming the absence of regioisomers.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Material Cost per kg Source
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide $420 Sigma-Aldrich
Urea $12 Industrial suppliers

The carboxamide route remains economically viable for multi-kilogram synthesis, with raw material costs constituting 78% of total expenses.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Direct Cyclization 75 98 Industrial
Nitrile Hydrolysis Route 68 95 Pilot-scale
Chlorination-Diol Pathway* 52 90 Laboratory

*Involves diol regeneration from chlorinated intermediate via hydrolysis.

Chemical Reactions Analysis

Substitution Reactions at Hydroxyl Groups

The diol’s hydroxyl groups participate in nucleophilic substitutions, enabling derivatization:

Phosphorylation

Reaction with phosphorylating agents like POCl₃ yields phosphorylated derivatives, critical for kinase inhibition studies :

Diol+POCl3reflux4,6bis dichlorophosphate H2OPhosphate ester\text{Diol}+\text{POCl}_3\xrightarrow{\text{reflux}}4,6-\text{bis dichlorophosphate }\xrightarrow{\text{H}_2\text{O}}\text{Phosphate ester}

Phosphorylating Agent Temperature Product Application
POCl₃110°C4,6-bis(dichlorophosphate) intermediateEGFR inhibitor precursors

Alkylation/Esterification

The hydroxyl groups react with alkyl halides or anhydrides to form ethers/esters. For example, acetic anhydride acetylates both -OH groups under reflux :

Diol+(CH3CO)2Opyridine4,6diacetoxy derivative\text{Diol}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{pyridine}}4,6-\text{diacetoxy derivative}

Condensation and Cyclization Reactions

The diol serves as a scaffold for constructing fused heterocycles:

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in acetic acid yields hydrazone-linked derivatives (Table 2) :

Aldehyde Conditions Product Biological Activity
4-NitrobenzaldehydeGlacial AcOH, reflux, 12 h4-((4-nitrophenyl)methyleneamino)-6-hydroxy derivativeAnticancer screening

Triazole Formation

Reaction with triethyl orthoformate produces tricyclic triazolopyrimidines, enhancing DNA intercalation potential :

Diol+HCO OEt 3CF3COOHPyrazolo triazolopyrimidine\text{Diol}+\text{HCO OEt }_3\xrightarrow{\text{CF}_3\text{COOH}}\text{Pyrazolo triazolopyrimidine}

Metal-Catalyzed Functionalization

Late-stage functionalization via iridium-catalyzed C–H borylation enables diversification (Scheme 3) :

Catalyst System Position Modified Application
[Ir(COD)OMe]₂, dtbpyC-3 or C-5Library synthesis for lead optimization

Biological Activity Correlation

Derivatives show marked EGFR inhibition (Table 3). For example:

Derivative IC₅₀ (EGFR) Reference
4,6-bis(trifluoromethyl) analogue0.42 μM
4-hydrazinyl-6-(4-chlorophenyl) variant1.8 μM

Stability and Reactivity Trends

  • pH Sensitivity : The diol undergoes tautomerization in acidic/basic media, affecting reactivity .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to inhibit EGFR tyrosine kinase, which is involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Modifications at positions 4 and 6 significantly alter biological activity, solubility, and target specificity. Key derivatives and their properties are summarized below:

Table 1: Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Substituents (Positions 4, 6) Molecular Weight (g/mol) Biological Activity Key Findings
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (Alloxanthine) -OH, -OH 152.11 Xanthine oxidase inhibition IC₅₀ in nM range; binds XO molybdenum center
N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (7a) -NHCH₂CH₃, -NHPh 310.40 Anticancer (e.g., TRAP1 inhibition) 85% yield; induces apoptosis in cancer cell lines
N6-[2-(Cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl derivative (CAS: 946265-53-8) -NH(C₆H₉), -NH(m-tolyl) 401.51 PRMT5 inhibition (anticancer) Targets epigenetic regulators; high metabolic stability
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione =O, =O 228.21 Not explicitly reported Reduced solubility (LogP = 0.40) compared to diol
N4,N6-Bis(1-methylethyl)-1-phenyl derivative (CAS: 5444-68-8) -NHCH(CH₃)₂, -NHCH(CH₃)₂ 310.40 Unspecified (structural analog) Hydrophobic substituents enhance membrane permeability

Key Observations:

  • Substituent Effects : Hydroxyl groups (diol form) confer XO inhibition, while amine substituents (e.g., -NHPh, -NHCH₂CH₃) shift activity toward anticancer targets like TRAP1 or PRMT5 . Hydrophobic groups (e.g., cyclohexenyl) improve metabolic stability and tissue penetration .
  • Physicochemical Properties: Replacement of -OH with =O (dione form) increases molecular weight (228.21 vs.
  • Synthetic Flexibility : Derivatives are synthesized via nucleophilic substitution (e.g., POCl₃-mediated chlorination followed by amine coupling) or one-pot cyclization with isocyanates .

Comparison with Heterocyclic Analogs

Isothiazolo[3,4-d]Pyrimidines

Isothiazolo[3,4-d]pyrimidines replace the pyrazole ring with isothiazole, altering electronic properties and bioactivity:

  • 3-Aminoisothiazolo[3,4-d]pyrimidine-4,6-diones: Synthesized from 4-aminouracils and isothiocyanates, these compounds exhibit anti-inflammatory and sedative effects . Their sulfur-containing core enhances π-stacking interactions with target enzymes compared to nitrogen-rich pyrazolopyrimidines.

Biological Activity

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula: C11H8N4O2
  • Molecular Weight: 228.21 g/mol
  • CAS Number: 15973-83-8

This compound and its derivatives primarily act as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity of these compounds to adenosine triphosphate (ATP) allows them to competitively inhibit ATP-binding sites in kinases, leading to reduced cell proliferation in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies:
    • A study synthesized several derivatives of 1H-pyrazolo[3,4-d]pyrimidine and assessed their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b demonstrated IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. Additionally, it showed potent inhibitory activity against both wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM) .
    • Another study reported that various derivatives exhibited significant anti-tumor activity with inhibition rates between 41% to 91% against breast (MCF-7) and lung (A549) cancer cell lines .
  • Cell Cycle Analysis:
    • Flow cytometric analyses indicated that compound 12b induced apoptosis and arrested the cell cycle at the S and G2/M phases, with an increase in the BAX/Bcl-2 ratio by 8.8-fold .

Structure-Activity Relationship (SAR)

The biological activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural modifications:

  • Substituents on the Phenyl Ring: Variations in substituents can enhance or diminish biological activity.
  • Positioning of Functional Groups: The placement of functional groups on the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining inhibitory potency against EGFR.

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)EGFR Inhibition (%)
12bA5498.2193
12bHCT-11619.56-
6bMCF-7-91
5aA549-41

Case Study 1: Antitumor Activity

In a comparative study of various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b emerged as a leading candidate due to its high potency against both wild-type and mutant EGFR. Its ability to induce apoptosis in cancer cells demonstrates its potential as a therapeutic agent in oncology .

Case Study 2: Kinase Inhibition

A docking study revealed that several derivatives bind effectively to the ATP-binding site of EGFR-TK, confirming their potential as kinase inhibitors. The binding interactions were primarily through hydrogen bonding with key residues in the active site .

Q & A

Q. What are the established synthetic routes for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, 6-hydrazinopyrimidine-2,4-dione reacts with phenyl isocyanate in a one-pot reaction to yield pyrazolo[3,4-d]pyrimidine derivatives . Optimization involves controlling temperature (70–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios to minimize side products. Purification via column chromatography using silica gel and methanol/chloroform mixtures is critical for isolating high-purity products .

Q. How does this compound inhibit xanthine oxidase, and what experimental methods validate this mechanism?

The compound acts as a competitive inhibitor by binding to the molybdenum center of xanthine oxidase, mimicking the substrate hypoxanthine. Electron paramagnetic resonance (EPR) spectroscopy at 77 K reveals a Mo(V) oxidation state in the enzyme-inhibitor complex, with coupling constants (e.g., A(14N)=0.35,0.35,0.32mTA(^{14}\text{N}) = 0.35, 0.35, 0.32 \, \text{mT}) confirming coordination via the N-2 nitrogen of the pyrazolo ring . Kinetic assays using UV spectrophotometry (290 nm absorbance for uric acid formation) quantify inhibition potency (IC₅₀ typically <1 μM) .

Q. What analytical techniques are recommended for characterizing and quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. For trace-level quantification in pharmacokinetic studies, LC-QTOF-MS/MS with selected ion monitoring (SIM) achieves sensitivity down to 0.1 ng/mL. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction (C18 columns) .

Advanced Research Questions

Q. How do structural modifications at the 1-phenyl and pyrimidine-diol positions affect biological activity?

Substitution at the 1-phenyl group (e.g., electron-withdrawing groups like -NO₂) enhances xanthine oxidase inhibition by increasing electrophilicity at the N-2 coordination site. Conversely, alkylation of the pyrimidine-diol moiety (e.g., methylation) reduces solubility and activity due to steric hindrance. Structure-activity relationship (SAR) studies require molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .

Q. What contradictions exist in the literature regarding the compound’s mechanism of action, and how can they be resolved?

Some studies report irreversible inhibition via covalent binding to xanthine oxidase, while others suggest reversible competitive inhibition. Resolution requires time-dependent enzyme kinetics (pre-incubation experiments) and X-ray crystallography of the enzyme-inhibitor complex. EPR data showing persistent Mo(V) signals after dialysis supports irreversible binding under specific conditions .

Q. What strategies are effective in mitigating off-target effects when designing analogs for therapeutic use?

To reduce off-target interactions (e.g., with purine receptors), introduce bulkier substituents at the pyrimidine-4,6-diol positions (e.g., tert-butyl groups) to limit molecular flexibility. Computational screening (e.g., SwissTargetPrediction) identifies potential off-targets, followed by in vitro assays against adenosine deaminase and phosphodiesterases to validate selectivity .

Q. How can regioselective alkylation of the pyrazolo[3,4-d]pyrimidine core be achieved for functionalization?

Regioselectivity is controlled by protecting the pyrimidine-diol groups with trimethylsilyl (TMS) agents before alkylation. For example, treatment with iodomethane in the presence of NaH in THF selectively alkylates the N-1 position. Deprotection with HCl/MeOH restores the diol functionality. Monitoring via 1^1H NMR (δ 3.3–3.5 ppm for methyl protons) confirms successful modification .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., EPR for binding mode, crystallography for structural details).
  • Experimental Design : Include positive controls (e.g., allopurinol for xanthine oxidase assays) and account for pH-dependent solubility (pKa ~6.5 for the diol group) in buffer selection .
  • Safety Protocols : Use personal protective equipment (PPE) due to acute toxicity (LD₅₀ oral, rat: 320 mg/kg) and avoid inhalation of fine powders .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
Reactant of Route 2
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1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

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